3-Epi-fagomine

Description

Classification and Structural Context of Polyhydroxylated Piperidine (B6355638) Alkaloids

Polyhydroxy alkaloids are naturally occurring compounds characterized by a nitrogen-containing heterocyclic ring adorned with multiple hydroxyl groups. umt.edu.my They are categorized into several structural classes, including piperidines, pyrrolidines, indolizidines, and pyrrolizidines. researchgate.netumt.edu.mynih.gov

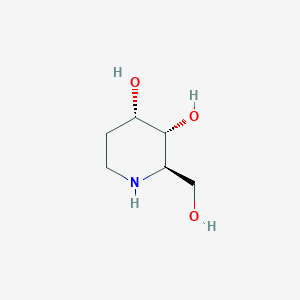

3-Epi-fagomine belongs to the polyhydroxylated piperidine alkaloid class, which features a six-membered piperidine ring. umt.edu.mynih.gov Specifically, it is defined as a trisubstituted piperidine. nih.gov Its structure consists of a piperidine ring with a hydroxymethyl group at position 2 and two hydroxyl groups at positions 3 and 4. ebi.ac.uk It is a diastereomer of fagomine (B1671860), differing in the stereochemistry at the C-3 position. nih.gov The systematic name for this compound is (2R,3R,4S)-2-(hydroxymethyl)piperidine-3,4-diol. ebi.ac.uk

Historical Context of this compound Discovery

The discovery of this compound is rooted in the exploration of natural sources for bioactive alkaloids. In 1997, researchers conducting chromatographic analysis of extracts from the leaves and roots of the plant Xanthocercis zambesiaca, a member of the Leguminosae family, successfully isolated several iminosugars. nih.govacs.org Among these was this compound, identified alongside its isomers fagomine and 3,4-di-epi-fagomine. nih.govacs.org The structures of these compounds were elucidated using extensive spectroscopic analysis, including 1D and 2D NMR studies. nih.govacs.org

Subsequent research has also identified this compound in other plant species. It has been found in the leaves of Morus alba (white mulberry). nih.govebi.ac.uk The isolation of these compounds from natural sources has been pivotal for investigating their biological activities and has spurred efforts in their total synthesis to enable further research. aurigeneservices.com

Significance of this compound in Chemical Biology Research

The significance of this compound in chemical biology stems primarily from its function as a selective glycosidase inhibitor. triiprograms.orgmdpi.com Glycosidases are enzymes crucial to numerous biological processes, and inhibitors like this compound serve as powerful chemical tools to study these pathways. researchgate.net

Research has shown that this compound exhibits a distinct inhibitory profile compared to its isomer, fagomine. nih.govacs.org It is a more potent inhibitor of isomaltase and certain β-galactosidases. umt.edu.mynih.govacs.org However, unlike fagomine, it does not significantly inhibit α-galactosidase. nih.govacs.org This selectivity allows researchers to probe the specific functions of these enzymes in biological systems.

The unique structure and biological activity of this compound have also made it an important target in synthetic organic chemistry. acs.org Numerous stereoselective syntheses have been developed to produce this compound and its analogs, often starting from readily available chiral precursors like D-serine or D-glyceraldehyde acetonide. researchgate.netbeilstein-journals.orgrsc.orgnih.gov These synthetic efforts not only provide access to the natural product for further study but also allow for the creation of novel analogs to explore structure-activity relationships. nih.gov Furthermore, some studies have suggested that the lack of strong glycosidase inhibition by certain analogs could be advantageous for their potential therapeutic application as chemical chaperones, a field of growing interest in chemical biology. researchgate.netrsc.orgnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

(2R,3R,4S)-2-(hydroxymethyl)piperidine-3,4-diol |

InChI |

InChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2/t4-,5+,6-/m1/s1 |

InChI Key |

YZNNBIPIQWYLDM-NGJCXOISSA-N |

SMILES |

C1CNC(C(C1O)O)CO |

Isomeric SMILES |

C1CN[C@@H]([C@H]([C@H]1O)O)CO |

Canonical SMILES |

C1CNC(C(C1O)O)CO |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 3 Epi Fagomine

Plant Sources and Biodiversity of 3-Epi-fagomine and Related Iminosugars

This compound is a naturally occurring polyhydroxylated piperidine (B6355638), a class of compounds also known as iminosugars or azasugars. umt.edu.mynih.gov These compounds are structural analogues of sugars where a nitrogen atom replaces the oxygen in the ring structure. umt.edu.my The presence of this compound and its isomers has been documented in a select number of plant species.

Morus alba (White Mulberry): The roots and leaves of Morus alba are a known source of various iminosugars. nih.govgoogle.com Re-examination of extracts from the roots of Morus alba using improved purification methods led to the isolation of eighteen different N-containing sugars, including this compound, which was identified as a new member of the polyhydroxylated piperidine alkaloids at the time. nih.gov Analytical methods have also confirmed that mulberry leaves contain D-fagomine and this compound as minor components. nih.govresearchgate.netcsic.es

Xanthocercis zambesiaca: The leaves and roots of this leguminous tree are a significant source of fagomine (B1671860) isomers. ebi.ac.ukaurigeneservices.com Scientific investigation of 50% aqueous methanol (B129727) extracts from Xanthocercis zambesiaca revealed the presence of fagomine, this compound, and 3,4-di-epi-fagomine, among other related glycosides. ebi.ac.uk

Fagopyrum esculentum (Buckwheat): Buckwheat is the original source from which the iminosugar fagomine was first isolated. researchgate.netaurigeneservices.com While D-fagomine is a primary iminosugar in buckwheat, advanced analytical techniques have shown that buckwheat also contains its diastereomer, 3,4-di-epi-fagomine, in quantities ranging from 1.0 to 43 mg/kg. nih.govresearchgate.net Although this compound is not reported as a major direct constituent of buckwheat in the same way, methods have been developed specifically to separate D-fagomine from its diastereomers, including this compound and 3,4-di-epi-fagomine, from buckwheat-derived samples. nih.govresearchgate.netcsic.es

The following table summarizes the natural occurrence of this compound and related iminosugars in these plant sources.

| Plant Species | Plant Part | Iminosugars Identified |

| Morus alba | Roots, Leaves | This compound, Fagomine, 1-deoxynojirimycin (B1663644), and others. nih.govnih.govebi.ac.uk |

| Xanthocercis zambesiaca | Leaves, Roots | This compound, Fagomine, 3,4-di-epi-fagomine. ebi.ac.ukaurigeneservices.comnih.gov |

| Fagopyrum esculentum | Groats, Leaves, Bran, Flour | D-fagomine, 3,4-di-epi-fagomine. nih.govresearchgate.net |

Advanced Extraction and Purification Techniques for Natural this compound

The isolation of this compound from its natural plant sources is a multi-step process that relies on the specific chemical properties of iminosugars, particularly their basicity and hydrophilicity. The general procedure begins with a crude extraction from plant material, followed by several stages of chromatographic purification.

Ion-exchange chromatography (IEX) is a cornerstone technique for purifying iminosugars. gsconlinepress.com This method separates molecules based on their net surface charge through reversible interaction with an oppositely charged solid stationary phase, known as a resin. cytivalifesciences.com Since iminosugars like this compound are polyhydroxylated alkaloids, they are basic in nature and become protonated (positively charged) in acidic to neutral solutions. This property is exploited for their separation using cation-exchange chromatography (CEX). cytivalifesciences.comub.edu

In a typical application, a crude plant extract dissolved in a low ionic strength buffer is loaded onto a cation-exchange column (e.g., Dowex or BioRad AG 50W resins). ub.edubeilstein-journals.org The positively charged iminosugars bind to the negatively charged resin, while neutral and anionic compounds, such as sugars and organic acids, pass through and are washed out. cytivalifesciences.com The bound iminosugars are then selectively eluted from the resin by applying a solution with increasing ionic strength (a salt gradient) or by changing the pH to deprotonate the compounds. cytivalifesciences.combeilstein-journals.org For instance, elution with ammonium (B1175870) hydroxide (B78521) (NH₄OH) is a common method to recover the free base form of the iminosugar from the resin. beilstein-journals.org This technique has been successfully used to isolate iminosugars from mulberry and in the purification of various fagomine isomers. csic.esebi.ac.uk

The complete isolation and purification of this compound requires a combination of different chromatographic strategies, often employed sequentially after the initial ion-exchange step.

Initial Extraction: The process typically starts with the extraction of alkaloids from dried and milled plant material using a polar solvent. A 50% aqueous methanol solution has been effectively used for extracting fagomine isomers from Xanthocercis zambesiaca. ebi.ac.uk

Column Chromatography: Following the initial extraction and concentration, the crude mixture is subjected to various column chromatography steps. Besides ion-exchange, other resins are used to fractionate the extract based on different chemical properties:

Macroporous Adsorbent Resins: These are used for preliminary clean-up and concentration of the target alkaloids. ebi.ac.uk

Size-Exclusion Chromatography (SEC): Resins like Sephadex LH-20 are used to separate compounds based on their molecular size. ebi.ac.ukbeilstein-journals.org This can be effective in removing higher molecular weight contaminants or separating iminosugar glycosides from their parent aglycones.

High-Performance Liquid Chromatography (HPLC): For final purification and analytical quantification, HPLC is the method of choice. Cation-exchange HPLC is particularly powerful for separating structurally similar diastereomers. nih.gov A method has been developed to separate D-fagomine from its diastereomers, this compound and 3,4-di-epi-fagomine, in a single run using cation-exchange HPLC. nih.govresearchgate.net This high-resolution separation is often coupled with a detector like a mass spectrometer (MS) for unambiguous identification and quantification. nih.govnih.gov

The table below outlines the different chromatographic techniques used in the isolation of this compound.

| Chromatographic Technique | Stationary Phase/Resin Example | Purpose in Isolation Process |

| Ion-Exchange Chromatography | Dowex 50WX8, BioRad AG 50W | Primary capture and purification of basic iminosugars from crude extract. ub.edubeilstein-journals.org |

| Size-Exclusion Chromatography | Sephadex LH-20 | Separation based on molecular size, removal of polymers or other large molecules. ebi.ac.ukbeilstein-journals.org |

| Column Chromatography | Macroporous Adsorbent Resin | Initial clean-up and fractionation of the extract. ebi.ac.uk |

| Cation-Exchange HPLC | (Not specified) | High-resolution separation of diastereomers (e.g., fagomine, this compound). nih.govresearchgate.net |

Advanced Synthetic Strategies for 3 Epi Fagomine and Its Analogues

Stereoselective Total Synthesis Routes to 3-Epi-fagomine

The construction of the specific stereochemistry of this compound requires highly controlled synthetic routes. These routes often begin with readily available chiral molecules, guiding the stereochemical outcome of subsequent reactions to achieve the desired isomeric form.

Utilization of Chiral Pool Precursors

The chiral pool, consisting of abundant and inexpensive enantiopure natural products, serves as an excellent starting point for the synthesis of complex chiral molecules like this compound. wikipedia.org Key precursors from this pool include D-glyceraldehyde acetonide and the D-serine-derived Garner aldehyde.

Syntheses starting from D-glyceraldehyde acetonide have been successfully developed to produce D-fagomine, D-3-epi-fagomine, and their analogues. researchgate.netrsc.orgnih.gov This approach leverages the inherent chirality of the starting material to establish the stereocenters in the final product. researchgate.netrsc.orgnih.gov Similarly, the Garner aldehyde, derived from D-serine, is a versatile building block for constructing the piperidine (B6355638) core of fagomine (B1671860) isomers. beilstein-journals.orgacs.orgcapes.gov.br The synthesis of fagomine and its congeners, including this compound, has been achieved starting from the Garner aldehyde. beilstein-journals.orgacs.org

| Chiral Pool Precursor | Resulting Compound(s) | Key Synthetic Features |

| D-glyceraldehyde acetonide | D-fagomine, D-3-epi-fagomine, and analogues | Diastereoselective anti-vinylation, RCM, stereoselective epoxidation/dihydroxylation researchgate.netrsc.orgrsc.org |

| D-serine-derived Garner aldehyde | Fagomine, this compound, 3,4-di-epi-fagomine | Catalytic RCM, dihydroxylation beilstein-journals.orgacs.org |

Key Synthetic Transformations

Several key transformations are instrumental in the stereoselective synthesis of this compound, enabling the precise construction of the piperidine ring and the introduction of multiple stereocenters with high control.

Ring-closing metathesis (RCM) is a powerful and widely used method for the construction of the piperidine ring system found in this compound and its analogues. beilstein-journals.orgrsc.org This reaction, often catalyzed by Grubbs-type catalysts, efficiently forms the cyclic core of the molecule from an acyclic diene precursor. beilstein-journals.org The RCM approach has been successfully applied in the total synthesis of fagomine and its congeners, including this compound, starting from the D-serine-derived Garner aldehyde. beilstein-journals.orgacs.orgcapes.gov.br The resulting tetrahydropyridine (B1245486) intermediate is then further functionalized to yield the final product. beilstein-journals.org The efficiency of RCM has made it a cornerstone in the synthesis of various polyhydroxylated piperidines. rsc.org

The introduction of hydroxyl groups with specific stereochemistry is a critical step in the synthesis of this compound. Stereoselective dihydroxylation of a tetrahydropyridine intermediate is a common strategy to install the vicinal diol functionality. beilstein-journals.orgrsc.org For instance, cis-dihydroxylation of a tetrahydropyridine precursor using reagents like osmium tetroxide (OsO₄) with a co-oxidant can proceed with high diastereoselectivity, driven by the steric environment of the molecule. rsc.org

Alternatively, stereoselective epoxidation of the double bond in the piperidine ring, followed by regioselective ring-opening of the epoxide, provides another route to introduce hydroxyl groups. researchgate.netrsc.orgrsc.org The choice of epoxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA) or dioxirane, can influence the stereochemical outcome of the reaction. researchgate.net The subsequent nucleophilic attack to open the epoxide ring establishes the final stereochemistry of the hydroxyl groups.

While not as extensively detailed in the context of this compound specifically, one-pot multicomponent reactions (MCRs) represent an efficient strategy in modern organic synthesis. mdpi.comresearchgate.netrsc.org These reactions allow for the formation of complex molecules from three or more starting materials in a single step, reducing waste and improving efficiency. mdpi.com In the broader context of synthesizing related nitrogen-containing heterocycles, reactions like the Staudinger reaction and reductive amination can be incorporated into one-pot sequences. For example, reductive amination from glycosyl azide (B81097) precursors has been used to create piperidine structures. researchgate.net The development of MCRs for the direct synthesis of this compound or its key intermediates remains an area of interest.

Silicon-Mediated Asymmetric Synthesis Approaches

Silicon-mediated asymmetric synthesis has emerged as a powerful tool for the construction of complex chiral molecules like fagomine and its stereoisomers. These methods leverage the unique properties of organosilicon compounds to control stereoselectivity during key reaction steps.

A notable strategy involves the synthesis of D-fagomine and its stereoisomer, D-3,4-di-epi-fagomine, from a C2-symmetric 3,4-bis-silyl substituted adipic acid derivative. researchgate.netresearchgate.net In this approach, stereocontrolled azidation and the conversion of silicon to a hydroxyl group are crucial transformations. The stereochemical outcome of the azidation is governed by an Evans oxazolidinone chiral auxiliary, which overrides the directing effects of the silyl (B83357) substituent. researchgate.netresearchgate.net This method underscores the utility of silicon-containing intermediates in achieving high stereoselectivity.

The inherent properties of silicon, such as its affinity for fluorine and oxygen and its ability to stabilize adjacent carbocations (β-effect) or carbanions (α-effect), are central to its application in organic synthesis. hbni.ac.in These effects allow for highly controlled and selective reactions. For instance, the regio- and stereoselectivity of electrophilic substitution reactions involving allyl-, vinyl-, and aryl-silanes are directed by the β-effect. hbni.ac.in Furthermore, silicon groups can exert strong stereoelectronic effects, influencing the stereochemical course of reactions at nearby functional groups. hbni.ac.in These principles are foundational to the design of silicon-mediated synthetic strategies for complex targets like this compound.

Asymmetric Synthesis Approaches for this compound Isomers and Enantiopure Derivatives

The biological activity of iminosugars is highly dependent on their stereochemistry. Consequently, the development of asymmetric syntheses that provide access to all possible stereoisomers of a target molecule is of significant importance.

A divergent asymmetric synthesis has been developed for D-fagomine and three of its diastereoisomers. researchgate.net This strategy employs the diastereoselective conjugate addition of an enantiopure lithium amide to an α,β-unsaturated ester as the key step to establish the C(5)-stereocenter. Subsequent in situ enolate oxidation generates an anti-α-hydroxy-β-amino ester, which possesses the correct configuration for the C(4)-stereocenter of both D-fagomine and D-3-epi-fagomine. researchgate.net

Another versatile approach utilizes the Garner aldehyde, derived from D-serine, as a chiral starting material. beilstein-journals.orgnih.govacs.org Catalytic ring-closing metathesis (RCM) is employed to construct the piperidine ring, followed by stereoselective dihydroxylation to yield fagomine and its congeners, including this compound and 3,4-di-epi-fagomine. beilstein-journals.orgnih.govacs.org For isomers with trans diols, stereoselective epoxidation of the double bond in the tetrahydropyridine intermediate is performed, followed by regioselective ring-opening. beilstein-journals.org

Furthermore, a stereoselective synthesis of D-fagomine, D-3-epi-fagomine, and their analogues has been achieved starting from the readily available D-glyceraldehyde acetonide. nih.govrsc.org This synthesis involves a diastereoselective anti-vinylation of its homoallylimine, ring-closing metathesis, and either stereoselective epoxidation followed by regioselective ring-opening or stereoselective dihydroxylation. nih.govrsc.org A range of enantiopure polyhydroxylated piperidines, including (-)-3-epi-fagomine, have also been prepared through the diastereoselective olefinic oxidation of enantiopure tetrahydropyridines. researchgate.netugr.es

Chemoenzymatic Synthesis Prospects for this compound and Related Iminosugars

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful and sustainable approach to the production of complex molecules like iminosugars. rsc.orgnih.govmdpi.com These methods often proceed under mild conditions, avoid the need for extensive protecting group manipulations, and can lead to high stereoselectivity. nih.gov

A promising chemoenzymatic strategy for iminosugar synthesis involves a three-step cascade: transamination of monosaccharides, selective oxidation, and subsequent reduction. rsc.org This biomimetic approach is inspired by biosynthetic pathways. rsc.org For instance, a one-pot, two-step cascade using a galactose oxidase variant followed by chemical or enzymatic reduction has been shown to be an efficient route to various iminosugars. nih.govresearchgate.net

The application of aldolases, such as D-fructose-6-phosphate aldolase (B8822740) (FSA), has also been explored for the synthesis of iminosugar precursors. csic.es More recently, a sequential in vitro-in vivo cascade has been developed, which utilizes transaminases for amination followed by whole-cell oxidation using Gluconobacter oxydans. rsc.orgnih.gov Subsequent chemical deprotection and reduction steps afford the target iminocyclitols. rsc.org The promiscuous activity of enzymes, such as the aldolase activity of macrophomate (B1257912) synthase, also presents opportunities for the synthesis of structurally diverse sugar derivatives from simple starting materials. nih.gov

While the direct chemoenzymatic synthesis of this compound is an area of ongoing research, these developed methodologies for related iminosugars highlight the significant potential of this approach. The challenges in chemoenzymatic synthesis often lie in the scalability and purification of these highly polar compounds, though advancements in techniques like gradient-elution cation exchange purification are addressing these issues. nih.gov

Rational Design and Synthesis of this compound Analogues and Derivatives with Modified Stereochemistry (e.g., 4-epi-fagomine)

The rational design and synthesis of analogues of natural products like this compound are crucial for exploring structure-activity relationships and developing compounds with improved therapeutic profiles. rsc.orgnorthwestern.edu By systematically modifying the stereochemistry and substitution patterns of the iminosugar scaffold, researchers can fine-tune their biological activity.

A divergent asymmetric synthesis has been successfully employed to produce 4-epi-fagomine. acs.orgnih.gov This strategy starts from a chiral homoallylic alcohol, which is prepared via a highly diastereoselective Barbier reaction on a D-glucose-derived aldehyde. acs.orgnih.gov This versatile intermediate is then converted through a series of steps, including reductive ozonolysis and a one-pot Staudinger reaction/reductive amination, to a bicyclic furanopiperidine derivative, which serves as a precursor to 4-epi-fagomine. acs.orgnih.gov

The synthesis of various fagomine isomers and their derivatives often relies on key intermediates that can be divergently converted to multiple targets. For instance, glucal and galactal can be transformed into 2-deoxyglycolactams, which are important building blocks for synthesizing both fagomine and 4-epi-fagomine. rsc.orgresearchgate.net The synthesis of all four possible stereoisomers of isofagomine, a related iminosugar, has been achieved from a common chiral N-Boc-5-hydroxy-3-piperidene intermediate, demonstrating the power of using a central chiral building block. clockss.org

The design of these syntheses often involves retrosynthetic analysis to identify key strategic disconnections and suitable starting materials. researchgate.netku.edu The development of analogues with modified stereochemistry, such as 4-epi-isofagomine derivatives, has led to compounds with potent and selective inhibitory activity against specific enzymes, highlighting the importance of such synthetic endeavors. google.com

Structure Activity Relationship Sar Studies of 3 Epi Fagomine and Its Derivatives

Conformational Analysis and Stereochemical Influence on Biological Activity

The synthesis of D-fagomine and its stereoisomers, such as D-3-epi-fagomine, has been achieved through methods like diastereoselective conjugate addition and subsequent epimerization. ox.ac.uk These synthetic routes have provided access to enantiopure iminosugars, which are essential for discerning the precise stereochemical requirements for effective enzyme inhibition. ox.ac.uk The conformation of the piperidine (B6355638) ring, which can adopt various chair and boat forms, is influenced by the stereochemistry of its substituents. This, in turn, affects how the molecule presents its hydroxyl groups for interaction with amino acid residues in the enzyme's active site.

Impact of Specific Hydroxyl Group Orientations (e.g., C3 OH epimerization) on Enzymatic Interactions

The orientation of the hydroxyl (OH) group at the C3 position has a profound impact on the biological activity of fagomine (B1671860) isomers. The epimerization of this specific hydroxyl group, as seen in 3-epi-fagomine, can drastically alter a molecule's ability to inhibit certain enzymes.

The process of C3-epimerization involves a change in the spatial orientation of the hydroxyl group at the third carbon atom of the ring from an alpha to a beta position. nih.gov This seemingly minor structural change significantly impacts the molecule's interaction with target proteins.

Comparative SAR Analysis with Related Iminosugars (e.g., D-fagomine, isofagomine isomers)

Comparative analyses of this compound with other iminosugars like D-fagomine and various isofagomine isomers have further illuminated the structural requirements for glycosidase inhibition. While D-fagomine is a known inhibitor of mammalian α-glucosidase and β-galactosidase, its stereoisomers exhibit varied and often reduced activity. aurigeneservices.com

Research has shown that while D-fagomine and its analogs can be synthesized from common precursors, their biological activities differ significantly. nih.govresearchgate.net For example, a study comparing D-fagomine, D-3-epi-fagomine, and D-3,4-di-epi-fagomine analogs found that these compounds lacked strong glycosidase inhibitory activity, which could be advantageous for their potential use as pharmacological chaperones where potent inhibition is not desired. nih.govresearchgate.net

In the context of isofagomine isomers, the epimerization at C3, as in D-3-epi-isofagomine, dramatically decreases inhibitory potency against β-glucocerebrosidase. researchgate.netnih.gov Further changes, such as in D-3,4-di-epi-isofagomine, can completely abolish inhibitory activity against all tested enzymes. researchgate.netnih.gov This underscores the high degree of stereochemical specificity required for effective binding.

| Compound | Target Enzyme | Inhibitory Activity | Reference |

| D-fagomine | α-glucosidase, β-galactosidase | Inhibitor | aurigeneservices.com |

| D-3-epi-fagomine | Glycosidases | Weak inhibitor | nih.govresearchgate.net |

| D-isofagomine | β-glycosidases | Potent inhibitor | researchgate.netnih.gov |

| D-3-epi-isofagomine | β-glucocerebrosidase | Drastically reduced inhibition | researchgate.netnih.gov |

| D-3,4-di-epi-isofagomine | Various enzymes | No inhibition | researchgate.netnih.gov |

Influence of Substituent Modifications on Biological Efficacy

Modifying the substituents on the this compound core structure can significantly influence its biological efficacy. The introduction of various functional groups can alter the molecule's polarity, size, and ability to form different types of interactions, thereby modulating its inhibitory profile.

For example, the synthesis of novel (−)-epicatechin derivatives with modifications at the C-3 alcohol group showed that introducing hydrophilic groups like mesylate could reduce in vitro efficacy, potentially by affecting the molecule's ability to interact with cell membrane targets. nih.gov Conversely, other substitutions on related iminosugar scaffolds, such as the introduction of alkyl or aryl-triazole groups, have been explored to enhance inhibitory potency and selectivity. sci-hub.se The addition of N-alkyl chains to deoxynojirimycin, for instance, has been a successful strategy to increase its permeability and efficacy as a chemical chaperone. sci-hub.se

The strategic addition of substituents is a key approach in the development of more potent and selective iminosugar-based inhibitors. These modifications can be designed to exploit specific features of the target enzyme's active site, leading to improved therapeutic potential.

Enzymatic Interaction and Inhibition Mechanisms of 3 Epi Fagomine

Glycosidase Inhibition Specificity of 3-Epi-fagomine

This compound exhibits a distinct profile of glycosidase inhibition, demonstrating potency and selectivity for certain enzymes while being inactive against others. This specificity is a key aspect of its potential biological function.

Research has shown that this compound is a potent inhibitor of isomaltase and certain β-galactosidases. ebi.ac.uknih.govacs.org Specifically, it has demonstrated inhibitory activity against bovine liver β-galactosidase and rat intestinal isomaltase. For instance, one study reported an IC50 value of 6.0 µM for the inhibition of Wistar rat intestinal isomaltase. In contrast, this compound does not inhibit α-galactosidase. ebi.ac.uknih.govacs.org This selective inhibition highlights the nuanced structural requirements for binding to the active sites of different glycosidases. Some studies have indicated that this compound shows no significant inhibition against a range of other glycosidases, further emphasizing its selective nature. nih.govacs.org

The inhibitory profile of this compound is distinct from its stereoisomer, D-fagomine. While both compounds inhibit isomaltase and β-galactosidases, this compound is often a more potent inhibitor of these enzymes than D-fagomine. ebi.ac.uknih.govacs.org A crucial difference lies in their activity towards α-galactosidase; D-fagomine is a good inhibitor of this enzyme, whereas this compound shows no inhibitory activity. ebi.ac.uknih.govacs.org This clear distinction underscores how a subtle change in the stereochemistry at a single carbon atom can dramatically alter the inhibitory specificity of the molecule.

Potency and Selectivity towards Specific Glycosidases (e.g., Isomaltase, β-Galactosidases, α-Galactosidase)

Molecular Basis of Enzyme-Iminosugar Interaction

The inhibitory action of this compound stems from its ability to mimic the natural carbohydrate substrates of glycosidases and interact with the enzyme's active site.

Iminosugars like this compound are considered carbohydrate mimics. mdpi.com Their polyhydroxylated piperidine (B6355638) structure resembles the pyranose ring of monosaccharides, allowing them to be recognized by the active site of glycosidases. mdpi.comcambridge.org More specifically, many iminosugar inhibitors are thought to act as transition state analogues. rsc.org During the enzymatic hydrolysis of a glycosidic bond, the substrate passes through a short-lived, high-energy transition state that has significant oxocarbenium ion character. rsc.org The protonated nitrogen atom in the ring of iminosugars like this compound mimics the charge and shape of this transition state, allowing it to bind to the enzyme's active site with high affinity. rsc.org This strong binding effectively blocks the natural substrate from accessing the enzyme, leading to inhibition.

The binding of this compound within the active site of a glycosidase is stabilized by a network of hydrogen bonds. libretexts.orgrsc.org The hydroxyl groups on the piperidine ring, along with the ring nitrogen, can form hydrogen bonds with the side chains of amino acid residues, such as asparagine, in the enzyme's active site. libretexts.orgresearchgate.net These non-covalent interactions are crucial for the precise positioning and tight binding of the inhibitor. libretexts.org The specific arrangement of these hydroxyl groups, dictated by the stereochemistry of this compound, determines its complementarity to the active site of specific glycosidases, explaining its selective inhibition profile. mdpi.com

Carbohydrate Mimicry and Transition State Analogy Principles

Kinetic Analysis of this compound's Inhibitory Effects (e.g., Ki values, inhibition type)

Kinetic studies provide quantitative measures of the inhibitory potency and the mechanism of action of this compound.

Research indicates that this compound often acts as a competitive inhibitor. sciopen.comsemanticscholar.orgnih.gov In competitive inhibition, the inhibitor binds to the same active site as the substrate. embrapa.brwikipedia.org This is consistent with the principle of carbohydrate mimicry. The strength of this inhibition is quantified by the inhibition constant (Ki). For example, kinetic analysis of the inhibition of maltase and sucrase by related iminosugars from mulberry has demonstrated competitive inhibition. nih.gov While specific Ki values for this compound across a wide range of enzymes are not always extensively reported, the available IC50 data, which represents the concentration of inhibitor required to reduce enzyme activity by 50%, provides a strong indication of its inhibitory potency.

Interactive Data Table: Glycosidase Inhibition by this compound

| Enzyme | Organism/Source | Inhibition Data | Inhibition Type | Reference |

| Isomaltase | Rat (intestinal) | IC50: 6.0 µM | --- | |

| β-Galactosidase | Bovine (liver) | IC50: 1.5 µM | Competitive | |

| β-Galactosidase | Rat | IC50: 4.0 µM | --- | bindingdb.org |

| α-Galactosidase | Green coffee bean | No inhibition | --- | ebi.ac.uknih.govacs.org |

Molecular Docking and Computational Studies of this compound Binding to Enzyme Active Sites

Molecular docking and computational simulations are powerful tools used to predict and analyze the interactions between a ligand, such as this compound, and the active site of an enzyme at the molecular level. These in silico methods provide valuable insights into the binding modes, affinities, and the specific amino acid residues involved in the interaction, which helps to explain the observed inhibitory activity of the compound.

Detailed Research Findings

While specific and extensive molecular docking studies focused solely on this compound are limited in the literature, computational analyses of its close isomers provide significant understanding of how its structure influences enzyme binding. The stereochemistry of the hydroxyl groups on the piperidine ring is critical for effective interaction with the catalytic residues of glycosidase enzymes.

A pivotal study investigated the structure-activity relationship of various D- and L-isofagomine isomers, including D-3-epi-isofagomine, as inhibitors of human β-glucocerebrosidase. nih.govresearchgate.net This research revealed that the epimerization of the hydroxyl group at the C3 position dramatically reduces the inhibitory potency by more than three orders of magnitude. nih.govresearchgate.net

Further computational analysis using IFDscore (a docking score) on related isomers suggested that compounds with altered stereochemistry, such as D-3,4-di-epi-isofagomine, are unable to bind to β-glucocerebrosidase in a stable interaction mode. nih.govresearchgate.net

Another study focusing on the enzymatic profile of various alkaloids found in mulberry, which includes this compound, employed molecular docking to understand their selective inhibition mechanisms against different α-glucosidases. nih.gov Although the detailed docking results focused on the more abundant and active components like 1-deoxynojirimycin (B1663644) (1-DNJ) and fagomine (B1671860), the study supported the principle that these monocyclic alkaloids have a high affinity for the active sites of disaccharidases, primarily through the formation of hydrogen bonds. nih.gov

These computational findings collectively underscore the importance of the precise three-dimensional arrangement of hydroxyl groups for effective glycosidase inhibition. The orientation of the C3-hydroxyl group in this compound is predicted to be suboptimal for forming the necessary network of hydrogen bonds within the enzyme active site, providing a molecular basis for its generally lower inhibitory activity compared to fagomine.

Data Tables

The following table summarizes the comparative molecular docking interactions of D-isofagomine and its C3-epimer with the active site of human β-glucocerebrosidase, illustrating the impact of the stereochemical change.

| Compound | Target Enzyme | Key Interacting Residues | Observation |

|---|---|---|---|

| D-Isofagomine | Human β-Glucocerebrosidase | Asp127, Trp179 | Forms crucial hydrogen bonds with the 3-OH group, leading to potent inhibition. researchgate.net |

| D-3-Epi-isofagomine | Human β-Glucocerebrosidase | - | Misses hydrogen bond interactions with Asp127 and Trp179 due to the altered orientation of the 3-OH group, resulting in drastically reduced inhibitory potency. nih.govresearchgate.net |

Investigational Biological Activities Beyond Direct Glycosidase Inhibition

Immunomodulatory Potential of 3-Epi-fagomine Analogues

Recent studies have begun to explore the immunomodulatory capabilities of fagomine (B1671860) analogues, revealing their potential to influence inflammatory pathways. This is particularly relevant in conditions characterized by an overactive immune response.

Prevention of LPS-mediated Macrophage Activation and Cytokine Modulation

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines. nih.gov Certain analogues of this compound have demonstrated the ability to interfere with this process.

Research has shown that specific synthetic analogues can prevent LPS-mediated activation of macrophage cells. For instance, 4-epi-fagomine was found to inhibit the activation of Raw 264.7 macrophage cells that had been stimulated with LPS. acs.org Another related compound, a dihydroxyindolizidine, was observed to decrease the levels of pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in LPS-activated Raw 264.7 cells. researchgate.net

In a similar vein, the congener 3,4-dihydroxypipecolic acid also exhibited a reduction in pro-inflammatory cytokine levels at low concentrations (10 microM). acs.org However, at higher concentrations, it displayed pro-inflammatory effects. researchgate.net This dose-dependent response underscores the complexity of the immunomodulatory effects of these compounds. The modulation of cytokine production is a key aspect of controlling inflammatory responses. nih.gov

These findings suggest that certain structural modifications to the fagomine scaffold can yield compounds with significant anti-inflammatory properties, operating through the downregulation of key inflammatory mediators in macrophages.

Interactive Data Table: Immunomodulatory Activity of this compound Analogues

| Compound | Cell Line | Activity | Cytokine Modulation |

| 4-epi-fagomine | Raw 264.7 Macrophages | Prevented LPS-mediated activation | Not specified |

| 3,4-dihydroxypipecolic acid | Raw 264.7 Macrophages | Reduced pro-inflammatory cytokines (at 10 microM) | Similar trend to 4-epi-fagomine |

| Dihydroxyindolizidine | Raw 264.7 Macrophages | Reduced pro-inflammatory cytokines | Reduced IL-1β and TNF-α levels |

Role of this compound in Modulating Bacterial Adhesion in vitro

Beyond its effects on host immune cells, fagomine and its isomers have been investigated for their ability to influence the interaction between bacteria and host tissues. Specifically, research has focused on their potential to modulate bacterial adhesion to mucosal surfaces, a critical step in many bacterial infections.

Studies have revealed that D-fagomine can selectively agglutinate certain bacteria. mdpi.com For example, it has been shown to agglutinate fimbriated Enterobacteriaceae, such as Escherichia coli and Salmonella enterica serovar Typhimurium. mdpi.com This agglutination activity is significant because it can hinder the ability of these pathogenic bacteria to adhere to the intestinal mucosa. mdpi.comnih.gov

At a concentration of 0.14 mM, D-fagomine was found to significantly inhibit the adhesion of Enterobacteriaceae to intestinal mucosa, with 95-99% of the bacterial cells remaining in the supernatant. researchgate.net Interestingly, at the same concentration, D-fagomine promoted the adhesion of Lactobacillus acidophilus, a beneficial bacterium, to the intestinal mucosa. researchgate.net This selective modulation of bacterial adhesion suggests that these compounds could potentially be used to foster a healthier gut microbiome by discouraging the colonization of pathogenic bacteria while favoring beneficial ones. nih.govcambridge.org It is important to note that D-fagomine did not exhibit any direct antimicrobial activity, meaning it does not kill the bacteria but rather influences their ability to attach to surfaces. researchgate.netnih.gov

The concentration of D-fagomine found in urine after oral administration has been shown to be higher than the concentration required to inhibit the adhesion of Escherichia coli, suggesting a potential protective role against urinary tract infections. researchgate.net

Interactive Data Table: Effect of D-fagomine on Bacterial Adhesion

| Bacterial Species | Effect of D-fagomine (0.14 mM) |

| Escherichia coli | Inhibited adhesion (95-99% in supernatant) |

| Salmonella enterica serovar Typhimurium | Inhibited adhesion (95-99% in supernatant) |

| Lactobacillus acidophilus | Promoted adhesion (56% in supernatant) |

| Bifidobacterium spp. | No effect on adhesion |

Pharmacological Chaperone Activity of this compound and its Analogs

A significant area of investigation for this compound and its analogues is their potential as pharmacological chaperones (PCs) for lysosomal storage diseases (LSDs). mdpi.comresearchgate.net LSDs are a group of genetic disorders caused by mutations in genes that encode for lysosomal enzymes, leading to the accumulation of undigested substrates within the lysosome. nih.gov Pharmacological chaperones are small molecules that can bind to and stabilize misfolded mutant enzymes, facilitating their proper trafficking to the lysosome and restoring at least partial enzyme activity. rsc.orgnih.gov

The lack of strong glycosidase inhibitory activity for some of these compounds can be an advantage for their therapeutic use as chaperones, as it may reduce off-target effects. researchgate.netresearchgate.net

Gaucher Disease

Gaucher disease is an LSD caused by mutations in the gene encoding the lysosomal enzyme β-glucocerebrosidase (GCase). nih.gov The resulting deficiency in GCase activity leads to the accumulation of glucosylceramide. nih.gov Isofagomine, a structural isomer of fagomine, has shown potential as a treatment for Gaucher disease. nih.gov Molecular docking studies have provided insights into the structural requirements for isofagomine isomers to act as pharmacological chaperones for GCase. nih.gov These studies revealed that while D-3-epi-isofagomine could bind to the active site of GCase in a manner similar to D-isofagomine, it lacked crucial hydrogen bond interactions. nih.gov Furthermore, D-3,4-di-epi-isofagomine was predicted to be unable to bind to β-glucocerebrosidase in a stable manner. nih.gov These findings are crucial for the rational design of new pharmacological chaperones for Gaucher disease. nih.gov

Fabry Disease

Fabry disease is an X-linked LSD resulting from a deficiency of the lysosomal enzyme α-galactosidase A (α-Gal A), which leads to the accumulation of globotriaosylceramide (Gb3). google.comnih.gov Several iminosugars have been investigated as potential pharmacological chaperones for Fabry disease. Notably, 4-epi-fagomine has been identified as a specific, competitive inhibitor of α-Gal A and has been shown to increase the stability and trafficking of the enzyme to the lysosome. google.comgoogle.com

GM1 Gangliosidosis

GM1 gangliosidosis is a neurodegenerative LSD caused by a deficiency of the enzyme β-galactosidase (β-gal), leading to the accumulation of GM1 ganglioside. nih.govnih.gov Research has explored the potential of fagomine analogues as pharmacological chaperones for this condition. For example, 4-epi-isofagomine, a potent inhibitor of β-galactosidase, has been shown to enhance the activity of a mutant form of the enzyme (R201C) in fibroblasts from a patient with GM1 gangliosidosis. researchgate.net This suggests that it could act as a pharmacological chaperone to rescue the function of the deficient enzyme. researchgate.net

Interactive Data Table: Pharmacological Chaperone Activity of this compound and Analogues

| Compound/Analogue | Target Disease | Target Enzyme | Observed Effect |

| Isofagomine | Gaucher Disease | β-Glucocerebrosidase (GCase) | Potential to treat Gaucher disease |

| D-3-epi-isofagomine | Gaucher Disease | β-Glucocerebrosidase (GCase) | Binds to active site but with less stability than D-isofagomine |

| D-3,4-di-epi-isofagomine | Gaucher Disease | β-Glucocerebrosidase (GCase) | Predicted to not bind stably |

| 4-epi-fagomine | Fabry Disease | α-Galactosidase A (α-Gal A) | Acts as a pharmacological chaperone, increasing enzyme stability and trafficking |

| 4-epi-isofagomine | GM1 Gangliosidosis | β-Galactosidase (β-gal) | Enhanced activity of mutant enzyme in patient fibroblasts |

Advanced Analytical Methodologies for 3 Epi Fagomine Research

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography is a cornerstone for the separation of 3-epi-fagomine from other related compounds. The choice of chromatographic mode is critical for achieving the desired resolution and sensitivity.

Cation Exchange High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (ESI-Q-MS) for Diastereomer Resolution

Cation exchange high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful method for the separation and quantification of this compound and its diastereomers. researchgate.netresearchgate.netcsic.esnih.gov This technique leverages the basic nature of the piperidine (B6355638) ring in this compound, which is protonated under acidic mobile phase conditions, allowing for its interaction with a negatively charged stationary phase.

A developed and validated method utilizes a weak cation exchange resin with a carboxymethyl terminal group, which has demonstrated superior selectivity in separating D-fagomine from its diastereomers, this compound and 3,4-di-epi-fagomine, in a single chromatographic run. researchgate.netub.edu Detection and quantification are achieved using electrospray ionization (ESI) and a simple quadrupole analyzer (Q-MS). researchgate.netresearchgate.netcsic.esnih.gov This approach provides a convenient and accurate means for determining the presence of these compounds in plant samples and foodstuffs. researchgate.netnih.gov For instance, this method has been successfully applied to the analysis of buckwheat groats, leaves, bran, and flour, as well as mulberry leaves. researchgate.netresearchgate.netcsic.esnih.gov In mulberry (Morus alba) leaves, this compound is found as a minor component alongside D-fagomine. researchgate.netcsic.esnih.gov

The co-elution of D-fagomine and its diastereomers can lead to an overestimation of D-fagomine content. csic.es Therefore, the resolving power of cation exchange HPLC is crucial for accurate quantification.

Table 1: Application of Cation Exchange HPLC/ESI-Q-MS for Fagomine (B1671860) Diastereomers

| Sample Matrix | Detected Compounds | Reference |

| Buckwheat (Fagopyrum esculentum) groats, leaves, bran, flour | D-fagomine, 3,4-di-epi-fagomine | researchgate.netresearchgate.net |

| Mulberry (Morus alba) leaves | D-fagomine, this compound | researchgate.netcsic.esnih.gov |

| Xanthocercis zambesiaca | This compound, 3,4-di-epi-fagomine | researchgate.net |

| Baphia nitida | This compound | researchgate.net |

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative approach for the analysis of polar compounds like this compound. ub.edu HILIC is particularly useful for retaining and separating highly polar molecules that show little retention on traditional reversed-phase columns. ub.edu

While HILIC has been successfully used for the separation of some iminosugars, it may not always provide adequate resolution for diastereomeric mixtures such as D-fagomine, this compound, and 3,4-di-epi-fagomine. ub.edu In cases where co-elution of these isomers is a concern, cation exchange chromatography is often the preferred method due to its better selectivity for these specific compounds. ub.edu For a comprehensive analysis of new natural sources, employing two independent separation runs with both HILIC and cation exchange stationary phases is a recommended strategy to avoid overestimation due to co-elution, even when using MS/MS detectors. ub.edu

Spectroscopic Characterization for Structural Elucidation (e.g., 1D and 2D NMR, Mass Spectrometry)

The definitive identification of this compound relies on spectroscopic methods to elucidate its precise chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for the structural characterization of this compound. researchgate.netepdf.pubncl.ac.uk

1D NMR: ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the protons and carbons in the molecule.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, confirming the piperidine ring structure and the relative stereochemistry of the hydroxyl groups. ncl.ac.uk NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are crucial for determining the spatial proximity of protons, which helps in assigning the absolute configuration and conformation of the molecule. epdf.pubncl.ac.uk

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of this compound. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. researchgate.net For example, the exact mass of D-fagomine and its diastereomers has been determined using high-resolution ESI-TOF-MS. csic.es

Tandem Mass Spectrometry (MS/MS): Involves fragmentation of the parent ion to produce a characteristic pattern of daughter ions, which can be used for structural confirmation and to differentiate between isomers.

The combination of these spectroscopic techniques provides unequivocal evidence for the structure of this compound. researchgate.net

Method Validation for Accurate Determination in Natural Sources

To ensure the reliability and comparability of analytical results for this compound from different laboratories and in various natural sources, thorough method validation is essential. researchgate.netresearchgate.netcsic.esnih.govub.edu While not always fully reported in all published studies, a complete validation should assess several key parameters. ub.edu

Table 2: Key Parameters for Method Validation of this compound Analysis

| Parameter | Description | Importance |

| Accuracy | The closeness of the measured value to the true value. | Ensures the correctness of the quantification. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Indicates the reproducibility of the method. |

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Crucial for distinguishing this compound from its diastereomers and other matrix components. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Defines the sensitivity of the method. |

Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Defines the lower limit for reliable quantification. | | Linearity and Range | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Establishes the working range of the assay. | | Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Accounts for any loss of analyte during sample preparation. |

Validated methods for the determination of fagomine diastereomers, including this compound, in natural sources like buckwheat and mulberry have been developed and applied, demonstrating adequate precision and recovery. researchgate.netresearchgate.netub.edu

Future Directions in 3 Epi Fagomine Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

A significant hurdle in the study and application of iminosugars like 3-Epi-fagomine is their complex and often low-yield synthesis. beilstein-journals.org Future efforts will be directed towards developing synthetic strategies that are not only high-yielding and stereoselective but also economically and environmentally sustainable.

Key approaches include:

Chemo-enzymatic Methods: The use of enzymes in synthetic cascades offers a promising green alternative to traditional organic chemistry. rsc.org One-pot, four-enzyme cascade reactions have been developed for the synthesis of carbohydrate analogues from simple precursors like glycerol, demonstrating the potential for creating complex molecules like fagomine (B1671860) with high stereochemical control and reduced need for intermediate purification steps. rsc.org Biocatalysis is increasingly seen as an essential tool for the asymmetric synthesis of alkaloids, offering innovative and efficient production routes. researchgate.net

Metathesis-Based Strategies: Ring-closing metathesis (RCM) has become a powerful tool for constructing the core piperidine (B6355638) ring of fagomine and its isomers. beilstein-journals.orgnih.gov Syntheses starting from readily available chiral precursors such as D-serine or D-glyceraldehyde acetonide have successfully yielded this compound. beilstein-journals.orgresearchgate.net Future work will likely focus on optimizing these RCM protocols, perhaps by employing newer generations of catalysts to improve efficiency and reduce catalyst loading, further enhancing the sustainability of the process.

Novel Starting Materials: Research is ongoing to identify inexpensive and readily available starting materials to make the synthesis more cost-effective. D-glucose and its derivatives, as well as D-lyxose, have been successfully used to synthesize fagomine and its epimers, including 2-epi-fagomine. aurigeneservices.comresearchgate.net The development of syntheses from such common carbohydrates represents a significant step towards scalable and sustainable production. aurigeneservices.com A divergent synthesis approach starting from a chiral homoallyl alcohol derived from D-glucose has also been demonstrated for producing various iminosugars. acs.orgresearchgate.net

| Strategy | Key Features | Starting Material Example | Reference |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Construction of the piperidine ring; stereoselective dihydroxylation. | D-serine derivative (Garner aldehyde). beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |

| Chemo-enzymatic Cascade | One-pot multi-enzyme reaction; high stereoselectivity; green chemistry. | Glycerol and various aldehydes. rsc.org | rsc.org |

| Carbohydrate-based Synthesis | Utilizes inexpensive chiral pool starting materials. | 3,4,6-tri-O-benzyl-D-glucal. aurigeneservices.com | aurigeneservices.com |

| Silicon-mediated Synthesis | Stereocontrolled azidation and silicon-to-hydroxyl conversion as key steps. | C2-symmetric 3,4-bis-silyl substituted adipic acid derivatives. researchgate.net | researchgate.net |

Exploration of Untapped Biological Targets and Signaling Pathways for this compound and its Analogues

While the inhibitory effects of this compound on glycosidases are established, its full biological activity spectrum is likely broader. umt.edu.my Future research will delve into identifying novel protein targets and signaling pathways modulated by this iminosugar and its structurally related analogues.

Pharmacological Chaperone Therapy: Some fagomine analogues that exhibit weak glycosidase inhibitory activity may find use as pharmacological chaperones. researchgate.net This therapeutic strategy uses small molecules to rescue misfolded proteins, and it is a promising area of investigation for genetic disorders like lysosomal storage diseases. oup.comnih.gov

Immunomodulatory and Anti-inflammatory Effects: Research on related iminosugars suggests potential immunomodulatory activities. For instance, 4-epi-fagomine has been shown to prevent the activation of macrophage cells, and a dihydroxyindolizidine analogue reduced pro-inflammatory cytokine levels. acs.org Investigating whether this compound shares these anti-inflammatory properties could open new therapeutic avenues. Studies combining D-fagomine with omega-3 fatty acids have also pointed towards effects on oxidative stress and inflammation, suggesting that these pathways warrant further investigation for its epimers as well. mdpi.com

Modulation of Gut Microbiota: D-fagomine has been shown to positively influence intestinal microbiota. nih.gov Given the structural similarity, it is plausible that this compound could also modulate the gut microbiome, which has profound implications for metabolic health and disease. This represents a largely unexplored but potentially fruitful area of research.

Advanced Computational Modeling for Mechanism Elucidation and Rational Drug Design

Computational modeling is a powerful tool for accelerating drug discovery and development by providing insights into molecular interactions and predicting compound properties. jasss.orgnih.gov In the context of this compound, these approaches can be pivotal.

Mechanism of Action Studies: Molecular docking and molecular dynamics simulations can be used to build detailed 3D models of this compound interacting with the active sites of various glycosidases. nih.govmdpi.com This can elucidate the structural basis for its inhibitory activity and selectivity, explaining why it inhibits certain enzymes more potently than others. Such studies are crucial for understanding the subtle but critical role of stereochemistry in inhibitor binding.

Rational Drug Design and Lead Optimization: Structure-based drug design allows for the rational modification of the this compound scaffold to create analogues with improved properties. parssilico.com By identifying key interactions in the binding pocket, computational models can guide the synthesis of new derivatives with enhanced potency, greater selectivity for specific enzyme targets, or improved pharmacokinetic profiles. nih.govnih.gov This approach moves beyond trial-and-error, enabling a more targeted and efficient search for lead compounds. For example, computational methods can be used to design analogues that specifically target viral glycosidases or human enzymes involved in metabolic diseases. oup.comnih.gov

| Modeling Technique | Application | Potential Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinities of this compound with target enzymes. | Elucidation of inhibition mechanism; identification of key interactions. | nih.govmdpi.com |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the enzyme-inhibitor complex over time. | Understanding complex stability and conformational changes upon binding. | mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of analogues with their biological activity. | Predicting the activity of new, unsynthesized compounds. | mdpi.com |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of features required for biological activity. | Virtual screening of compound libraries to find new potential inhibitors. | mdpi.com |

Applications in Chemical Biology Tool Development for Glycoscience Research

Glycoscience, the study of the structure and function of carbohydrates (glycans), often relies on chemical tools to probe complex biological processes. nih.gov Iminosugars like this compound are ideally suited for development into such tools due to their specific interactions with glycan-processing enzymes. nih.govresearchgate.net

Activity-Based Probes: this compound can be functionalized with reporter tags, such as fluorescent dyes or biotin, to create activity-based probes (ABPs). These probes can be used to label and identify specific glycosidases in complex biological samples like cell lysates or even in living cells. frontiersin.orgwhiterose.ac.uk This would be invaluable for functional proteomics and for discovering new roles of specific enzymes in health and disease.

Probing Enzyme Function in Live Cells: The development of photoactivatable or "clickable" versions of this compound would allow researchers to study enzyme activity with high spatial and temporal resolution within living organisms. frontiersin.orgrsc.org These advanced tools could help dissect the intricate signaling pathways involved in cell-cell communication and glycoprotein (B1211001) processing. frontiersin.orgwhiterose.ac.uk

Selective Inhibition for Systems Biology: By developing a library of this compound analogues with finely tuned selectivities for different glycosidases, researchers can selectively inhibit individual enzymes in a biological system. This allows for the systematic study of the consequences of blocking a specific step in a glycosylation pathway, providing a powerful method for unraveling the complex functions of glycans in systems biology.

Q & A

Q. What computational tools are effective for predicting this compound’s binding affinity to target enzymes?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model ligand-enzyme interactions. Validate predictions with experimental data (e.g., surface plasmon resonance) and compare binding free energies (MM/PBSA calculations) .

Q. How should researchers design dose-response experiments to assess this compound’s therapeutic potential?

- Methodology : Use a logarithmic concentration range (e.g., 1 nM–100 µM) in cell-based assays (e.g., glucose uptake in hepatocytes). Include triplicates, vehicle controls, and statistical analysis (ANOVA with post-hoc tests). Address cytotoxicity via parallel MTT assays .

Q. What are best practices for conducting a literature review on this compound’s mechanisms of action?

- Methodology : Systematically search PubMed, Web of Science, and Scopus using keywords (e.g., “this compound,” “glycosidase inhibitor”). Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010). Use tools like Rayyan for screening and PRISMA flow diagrams to report findings .

Advanced Research Questions

Q. How can contradictory findings in this compound’s bioactivity across studies be resolved?

- Methodology : Conduct a meta-analysis to identify heterogeneity sources (e.g., assay conditions, enzyme sources). Replicate experiments under standardized protocols (pH, temperature, substrate concentrations). Use Bland-Altman plots or Cohen’s κ to assess inter-study variability .

Q. What experimental strategies differentiate this compound’s effects from its isomer fagomine in complex biological systems?

- Methodology : Employ chiral chromatography to isolate isomers. Use isotopic labeling (e.g., <sup>13</sup>C-NMR) to track metabolic fates in cell cultures. Compare transcriptomic profiles (RNA-seq) or proteomic changes (LC-MS/MS) post-treatment to identify isomer-specific pathways .

Q. How can researchers optimize this compound’s pharmacokinetic properties for in vivo studies?

- Methodology : Perform structure-activity relationship (SAR) studies to modify hydroxyl groups for enhanced bioavailability. Use Caco-2 cell monolayers to assess intestinal permeability and liver microsomes for metabolic stability. Validate improvements via rodent pharmacokinetic studies (AUC, Cmax measurements) .

Q. What statistical models are appropriate for analyzing non-linear dose-response relationships in this compound studies?

Q. How should researchers address ethical considerations when testing this compound in animal models?

- Methodology : Follow ARRIVE guidelines for experimental design and reporting. Obtain institutional animal ethics committee approval. Use the smallest sample size justified by power analysis and minimize distress via humane endpoints (e.g., weight loss >20%). Include sham controls and blinded outcome assessments .

Methodological Frameworks for Rigor

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) .

- Data Validation : Use orthogonal assays (e.g., enzymatic activity + cellular uptake) to confirm findings. Apply COSMIN guidelines for reliability and validity in measurement tools .

- Literature Synthesis : Differentiate primary vs. secondary sources; prioritize peer-reviewed journals indexed in MEDLINE/Embase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.